Cefozopran hydrochloride, also known as cefozopran monohydrochloride and marketed under the brand name Firstcin, is a fourth-generation cephalosporin antibiotic. [] It is classified as a beta-lactam antibiotic, known for its broad-spectrum antibacterial activity. Cefozopran hydrochloride is a subject of extensive scientific research, particularly in the fields of pharmaceutical sciences, analytical chemistry, and materials science. This analysis will focus on the chemical and physical properties of cefozopran hydrochloride and its applications in scientific research, excluding clinical use and dosage information.
Cefozopran hydrochloride is derived from 7-aminocephalosporanic acid, a common precursor in the synthesis of cephalosporin antibiotics. It falls under the classification of beta-lactam antibiotics, specifically within the cephalosporin class. The compound's structure includes a thiadiazole moiety, which contributes to its pharmacological properties and enhances its antibacterial efficacy .
The synthesis of cefozopran hydrochloride involves several key steps, typically starting from 7-aminocephalosporanic acid. Various methods have been developed to optimize yield and purity.
Cefozopran hydrochloride has a complex molecular structure characterized by the following features:
Cefozopran hydrochloride participates in various chemical reactions typical of beta-lactam antibiotics:
Cefozopran exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis:
The broad-spectrum activity is attributed to its ability to target various PBPs across different bacterial species .
Cefozopran hydrochloride exhibits several notable physical and chemical properties:
Cefozopran hydrochloride has several significant applications in the medical field:
Cefozopran hydrochloride represents the culmination of strategic structural innovations in cephalosporin antibiotics, classified as a fourth-generation agent. Early cephalosporins (first-generation) exhibited narrow Gram-positive coverage but susceptibility to β-lactamases. Subsequent generations addressed this through:
Table 1: Structural Evolution of Key Cephalosporins
Generation | Prototype | C-3 Modification | C-7 Acyl Side Chain | Limitations | |
---|---|---|---|---|---|
First | Cefazolin | Heterocyclic thioether | Tetrazolylacetyl | Narrow spectrum, β-lactamase sensitive | |
Second | Cefuroxime | Carbamate | Aminothiazole oxime | Moderate Pseudomonas coverage | |
Third | Ceftazidime | Pyridinium | Aminothiadiazole syn-oxime + carboxylate | Weak anti-gram-positive activity | |
Fourth | Cefozopran | Imidazo[1,2-b]pyridazinium methyl | Aminothiadiazole syn-methoxyimino | Balanced spectrum, β-lactamase stable | [1] [7] |
Industrial synthesis begins with 7-aminocephalosporanic acid (7-ACA), leveraging its C-3′ acetoxy group as a leaving group. The critical step involves nucleophilic displacement using 1H-imidazo[1,2-b]pyridazine under silylation conditions:
Preserving β-lactam ring integrity during synthesis is non-negotiable for bioactivity. Key stereochemical controls include:
Multistep synthesis necessitates orthogonal protection:
Table 2: Protecting Groups in Cefozopran Synthesis
Group Protected | Protecting Group | Deprotection Method | Yield Impact | |
---|---|---|---|---|
C-4 Carboxyl | tert-Butyldimethylsilyl | Tetrabutylammonium fluoride | 92–95% | |
C-7′ Amino | Trimethylsilyl | Methanol/water hydrolysis | 88–90% | |
C-7′ Amino (alternative) | p-Methoxybenzyl | DDQ oxidation | 90–93% | [4] [9] |
Cefozopran hydrochloride forms stable solvates with polar solvents (acetone, methanol), complicating purification:
Solvent removal strategies directly impact polymorph purity:
Table 3: Solvent Removal Techniques Comparison
Technique | Conditions | Residual Acetone | Crystal Form | Scalability | |
---|---|---|---|---|---|
Vacuum drying | 80°C, 24 h, 10 mbar | 2500–3000 ppm | Solvated | High | |
Supercritical CO~2~ | 60°C, 250 bar, 2 h | <400 ppm | Non-solvated | Moderate | |
Azeotropic crystallization | Acetone/water (4:1), 5°C | <100 ppm | Form I | High | [3] [5] [9] |
Achieving pharmaceutically acceptable polymorphs (Form I) requires precise crystallization control:
Table 4: Crystallographic Properties of Cefozopran Hydrochloride Polymorphs
Property | Form I | Form II | Method of Preparation | |
---|---|---|---|---|
Crystal habit | Rod-like | Plate-like | Slow cooling (0.5°C/min) | |
XRD peaks (2θ) | 8.7°, 12.3°, 15.6° | 6.9°, 10.2°, 13.4° | Powder X-ray diffraction | |
Dissolution (pH 6.8) | >95% in 15 min | 78% in 30 min | USP paddle method, 900 mL water | |
Stability | >24 months at 25°C | Converts to Form I | ICH accelerated conditions | [3] [9] |
Concluding Remarks
The synthetic and structural optimization of cefozopran hydrochloride exemplifies how targeted molecular design, coupled with advanced process engineering, overcomes historical limitations of cephalosporins. Future directions include continuous-flow nucleophilic displacement—inspired by cefazolin microreactor synthesis [6] [10]—to further suppress polymer impurities. These innovations cement cefozopran’s role as a structurally refined fourth-generation agent, balancing spectrum, stability, and manufacturability.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7